Adipic acid-13C2

Catalog No.
S1536578
CAS No.
133954-44-6
M.F
C6H10O4
M. Wt
148.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adipic acid-13C2

CAS Number

133954-44-6

Product Name

Adipic acid-13C2

IUPAC Name

(1,6-13C2)hexanedioic acid

Molecular Formula

C6H10O4

Molecular Weight

148.13 g/mol

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i5+1,6+1

InChI Key

WNLRTRBMVRJNCN-MPOCSFTDSA-N

SMILES

C(CCC(=O)O)CC(=O)O

Canonical SMILES

C(CCC(=O)O)CC(=O)O

Isomeric SMILES

C(CC[13C](=O)O)C[13C](=O)O

Adipic acid-13C2, also known as 1,6-hexanedioic acid, is a stable isotopologue of adipic acid where two carbon atoms are labeled with the carbon-13 isotope. Adipic acid itself is a colorless or white crystalline solid with the molecular formula C6H10O4C_6H_{10}O_4. It is an important dicarboxylic acid, primarily produced for industrial applications, particularly in the synthesis of nylon and other polymers. The compound is recognized for its sour taste and solubility in water, making it useful in various food applications as an acidity regulator and preservative .

Due to its dicarboxylic nature. As a dibasic acid, it can donate two protons in aqueous solutions, with pKa values of 4.41 and 5.41 for its successive deprotonations . Key reactions include:

  • Neutralization Reactions: Adipic acid reacts with bases to form salts and water, releasing heat in the process.
  • Condensation Reactions: It can undergo intramolecular condensation to form cyclic compounds, such as cyclopentanone when treated with barium hydroxide at elevated temperatures .
  • Polymerization: Adipic acid can initiate polymerization reactions, contributing to the formation of polyamides like nylon 6,6 when reacted with hexamethylenediamine .

Adipic acid has been studied for its metabolic pathways in biological systems. Research indicates that it is metabolized similarly to fatty acids through beta-oxidation processes. Evidence suggests that adipic acid can be converted into succinate and other metabolites in living organisms . Additionally, studies have shown that radioactive forms of adipic acid can lead to the formation of various metabolites, indicating its role in metabolic pathways .

The synthesis of adipic acid-13C2 typically follows similar methods as that of standard adipic acid but utilizes isotopically labeled precursors. Common synthesis methods include:

  • Oxidation of Cyclohexanol and Cyclohexanone: The primary industrial method involves oxidizing a mixture known as KA oil (a combination of cyclohexanol and cyclohexanone) using nitric acid. This multistep process results in the production of adipic acid along with by-products like nitrous oxide .
  • Carbonylation of Butadiene: Another method involves hydrocarboxylation where butadiene reacts with carbon monoxide and water to produce adipic acid .
  • Biotechnological Approaches: Emerging methods include biotechnological processes utilizing genetically modified organisms to ferment sugars into adipic acid, which can also be adapted for isotopic labeling .

Adipic acid-13C2 has various applications across different industries:

  • Nylon Production: It is primarily used as a precursor in the manufacture of nylon 6,6 fibers and plastics.
  • Food Industry: As an acidity regulator and preservative (E355), it helps maintain product stability and flavor.
  • Plasticizers: Adipate esters derived from adipic acid are used to enhance flexibility in plastics.
  • Lubricants: It plays a role in producing synthetic lubricants and ester lubricants .

Studies on the interactions of adipic acid reveal its reactivity with various compounds. For instance:

  • Reactivity with Bases: In neutralization reactions, adipic acid reacts readily with bases to form salts.
  • Metabolic Interactions: Research indicates that adipic acid can influence metabolic pathways, particularly in relation to fatty acids and energy metabolism .

These interactions highlight its significance not only in industrial applications but also in biological systems.

Similar Compounds: Comparison

Several compounds share structural similarities with adipic acid. Here are some notable examples:

Compound NameFormulaUnique Features
Succinic AcidC4H6O4C_4H_6O_4Shorter carbon chain; used in food industry
Glutaric AcidC5H8O4C_5H_8O_4One less carbon than adipic; used in plastics
Sebacic AcidC10H18O4C_{10}H_{18}O_4Longer chain; used in lubricants and plastics
Maleic AcidC4H4O4C_4H_4O_4Unsaturated dicarboxylic; used in resins

Adipic acid's uniqueness lies in its specific chain length (six carbons) and its extensive use as a precursor for nylon production, which differentiates it from these similar compounds.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1,6-~13~C_2_)Hexanedioic acid

Dates

Last modified: 08-15-2023

Explore Compound Types